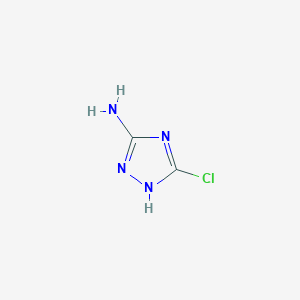

5-chloro-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYCHLFFXNRBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400682 | |

| Record name | 5-chloro-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130631-49-1 | |

| Record name | 5-chloro-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the 1,2,4 Triazole Scaffold in Chemical Sciences

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.gov The triazole ring's unique electronic characteristics, including its aromaticity, dipole moment, and ability to participate in hydrogen bonding, allow it to interact favorably with biological targets like enzymes and receptors. researchgate.net

This has led to the development of numerous drugs incorporating the 1,2,4-triazole core, with applications spanning various therapeutic areas. researchgate.net For instance, several antifungal agents, such as fluconazole (B54011) and itraconazole, feature this heterocyclic system. nih.govfrontiersin.org Beyond medicine, 1,2,4-triazole derivatives are also investigated for their potential in agriculture and materials science. researchgate.net The versatility of the triazole scaffold makes it a cornerstone of modern heterocyclic chemistry. ijsr.net

Unique Characteristics of Halogenated Aminotriazoles

Specifically, in the context of aminotriazoles, the presence of a halogen can enhance biological activity. For example, some halogenated triazole compounds have demonstrated improved antibacterial efficacy compared to their non-halogenated counterparts. researchgate.net The combination of an amino group, which can act as a hydrogen bond donor, and a halogen atom creates a unique chemical entity with potential for diverse applications in drug design and materials science. nih.gov

Scope of Research on 5 Chloro 1h 1,2,4 Triazol 3 Amine

Classical Synthetic Routes

Traditional methods for synthesizing this compound often involve multi-step processes, including the chlorination of triazole precursors, reactions with isocyanates, and nucleophilic substitution for amination.

Chlorination of 1H-1,2,4-Triazole Derivatives

A primary route to this compound involves the direct chlorination of a suitable 1H-1,2,4-triazole precursor. The stability of the triazole ring allows for selective substitution at the 5-position. Physical and theoretical studies have indicated the relative stability of different chloro-1,2,4-triazole tautomers, with the 3-chloro-1H-1,2,4-triazole being the most stable, followed by 5-chloro-1H-1,2,4-triazole and then 3-chloro-4H-1,2,4-triazole. ijsr.net

Reactions with Isocyanates and Related Precursors

Isocyanates serve as versatile reagents in the synthesis of triazole systems. For instance, the reaction of p-chlorophenyl isocyanate with 5-substituted-4-amino-3-mercapto-1,2,4-triazoles can lead to the formation of urea (B33335) derivatives, which can be further cyclized. researchgate.net Microwave-assisted multi-component reactions (MCRs) involving aldehydes, phenylhydrazines, and phenyl isocyanates have been shown to produce 1,2,4-triazole-3-one derivatives in high yields. nih.gov While not a direct synthesis of the title compound, these methods highlight the utility of isocyanates in constructing the triazole core, which can be subsequently modified.

Nucleophilic Substitution on Halogenated Triazoles for Amination

The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution on a pre-existing halogenated triazole. For example, the Buchwald-Hartwig cross-coupling reaction provides an efficient method for the amination of 5-halo-1,2,3-triazoles. nih.gov Although this example pertains to the 1,2,3-triazole isomer, the principle can be applied to the synthesis of amino-1,2,4-triazoles. The reaction of 3-chloro-2-chlorocarbonylbenzo[b]thiophene with hydrazine (B178648) hydrate (B1144303), followed by cyclization, yields a 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole, demonstrating the formation of an amino-triazole from a chlorinated precursor. ijsr.net

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. Research into the synthesis of this compound and its analogs reflects this trend, with a focus on green chemistry principles.

Green Chemistry Principles in 1,2,4-Triazole (B32235) Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of 1,2,4-triazole synthesis, this includes the development of solvent-free reactions and catalyst-free methodologies.

Recent advancements have demonstrated the feasibility of synthesizing 1,2,4-triazole derivatives without the need for a catalyst. A notable example is the oxidant- and metal-free three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines. isres.org This one-pot cyclization process involves the cleavage of C–S and C–N bonds and the formation of new C–N bonds to produce fully substituted 1H-1,2,4-triazol-3-amines. isres.org Such methods offer advantages in terms of environmental impact and simplified purification procedures. isres.org Another approach involves the synthesis of 5-aryl-1,2,4-triazolidine-3-thiones through a one-pot cyclocondensation of aromatic aldehydes and thiosemicarbazides in aqueous ethanol (B145695) under neutral conditions, highlighting a move towards greener solvent systems. researchgate.net

Research Findings on Synthetic Methods

The following table summarizes various synthetic approaches for 1,2,4-triazole derivatives, providing insights into the versatility of this heterocyclic core.

| Starting Materials | Reagents/Conditions | Product Type | Key Features | Reference |

| Isothiocyanates, Amidines, Hydrazines | Base, Toluene, 30°C | Fully substituted 1H-1,2,4-triazol-3-amines | Oxidant- and metal-free, one-pot, environmentally friendly | isres.org |

| Aromatic Aldehydes, Thiosemicarbazides | Aqueous Ethanol | 5-aryl-1,2,4-triazolidine-3-thiones | Green solvent, neutral conditions, high yield | researchgate.net |

| 5-Halo-1,2,3-triazoles, Amines | Palladium complex | 5-(Het)arylamino-1,2,3-triazoles | Efficient amination via Buchwald-Hartwig cross-coupling | nih.gov |

| Aldehydes, Phenylhydrazines, Phenyl isocyanates | Microwave irradiation | 1,2,4-Triazole-3-one derivatives | High yields, rapid reaction | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. pnrjournal.com This technology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives.

One notable microwave-assisted method involves the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. This process, which involves the cyclization of amide derivatives with hydrazines followed by N-acylation, can be completed in just one minute with an 85% yield, a significant improvement over conventional heating methods that require over four hours. nih.gov Another efficient protocol utilizes microwave irradiation for the synthesis of 3,3'-(5,5')-polymethylene-bis(1H-1,2,4-triazol-5(3))-amines from aminoguanidine (B1677879) and dicarboxylic acids in an aqueous medium. This reaction reaches completion within five minutes at 200°C, yielding products in good yields and high purity. nih.gov

Furthermore, a facile and efficient one-pot synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has been developed using microwave irradiation without the need for a catalyst. organic-chemistry.org This method demonstrates excellent functional-group tolerance. organic-chemistry.org The synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives has also been achieved through microwave-assisted cyclization of chalcones and hydrazine hydrate in a mild acidic condition, with reactions completing in 10 minutes. nih.gov

The direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis and controlled microwave conditions provides a green and straightforward route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This method is particularly suitable for volatile carboxylic acids and has been scaled up successfully. mdpi.com

| Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| 1,3,5-trisubstituted-1,2,4-triazoles from amide derivatives and hydrazines | Microwave irradiation | 1 min | 85% | nih.gov |

| 3,3'-(5,5')-polymethylene-bis(1H-1,2,4-triazol-5(3))-amines from aminoguanidine and dicarboxylic acids | Microwave irradiation, 200°C, aqueous medium | 5 min | Good | nih.gov |

| Substituted 1,2,4-triazoles from hydrazines and formamide | Microwave irradiation, catalyst-free | Not specified | Good | organic-chemistry.org |

| 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole from chalcones and hydrazine hydrate | Microwave irradiation, mild acidic condition | 10 min | Good | nih.gov |

| 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine bicarbonate | Microwave irradiation, HCl catalyst | 3 h | up to 87% | mdpi.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives.

A metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones, promoted by a base, yields hybrid molecules where 1,3-diones and 1,2,4-triazoles are linked. rsc.org Another notable MCR is the copper-catalyzed reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes for the synthesis of 1,2,3-triazolyl-quinazolinones. mdpi.com

A convenient one-pot reaction for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the use of carboxylic acids, monosubstituted hydrazines, and primary amidines. isres.org This reaction utilizes HATU as a coupling reagent and diisopropylethylamine (DIPEA) as a base in DMF. isres.org Furthermore, an oxidant- and metal-free three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines has been reported for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. isres.org

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. While direct Buchwald-Hartwig amination on the this compound core is not extensively documented in the provided results, related applications on similar heterocyclic systems highlight its potential.

For instance, the Buchwald-Hartwig cross-coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines has been successfully employed to synthesize 5-(het)arylamino-1,2,3-triazole derivatives. nih.gov A palladium complex with an expanded-ring N-heterocyclic carbene ligand proved to be a highly active catalyst for this transformation. nih.gov

In the context of 1,2,4-triazoles, palladium-catalyzed Suzuki cross-coupling reactions have been performed on halogenated 1H-1,2,4-triazole nucleosides. researchgate.net Specifically, the arylation of the triazole ring at the 5-position with various boronic acids has been achieved. researchgate.net The development of novel phosphino-triazole ligands has also expanded the scope of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically congested biaryls. acs.org Furthermore, palladium catalysts supported by triazolopyridinylidene, a type of abnormal N-heterocyclic carbene, have shown efficacy in activating C-Cl bonds in cross-coupling reactions. chemrxiv.org The future of palladium-catalyzed cross-coupling reactions may lie in water-based micellar catalysis, which allows for reactions at the parts-per-million level of palladium, enhancing sustainability. youtube.com

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring via cyclization of appropriate precursors is a fundamental and widely used synthetic strategy.

One common method involves the cyclization of thiosemicarbazide (B42300) derivatives. For example, 1-phenyl-4-(4-nitrobenzoyl)thiosemicarbazide can be cyclized in the presence of sodium hydroxide (B78521) to yield 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. ijsr.net Similarly, acylthiocarbohydrazides undergo alkaline cyclization to form 4-alkyl-5-substituted-1,2,4-triazole-3-thiones. nih.gov

Another approach starts from 2-hydrazino benzoxazole, which upon reaction with carbon disulfide and sodium hydroxide, cyclizes to form a 1,2,4-triazole fused system. ijsr.net The reaction of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides provides a route to disubstituted 1H- and 4H-1,2,4-triazoles under mild conditions. organic-chemistry.org

The synthesis of 3-(phenylazo)-1,2,4-triazole derivatives has been achieved through an unexpected rearrangement during the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine (B128534). nih.gov Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been developed, starting from succinic anhydride, aminoguanidine hydrochloride, and various amines, with the reaction sequence depending on the amine's nucleophilicity. rsc.org

| Starting Material(s) | Reagents | Product | Reference |

|---|---|---|---|

| 1-phenyl-4-(4-nitrobenzoyl)thiosemicarbazide | NaOH | 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | ijsr.net |

| Acylthiocarbohydrazides | Alkaline conditions | 4-alkyl-5-substituted-1,2,4-triazole-3-thiones | nih.gov |

| 2-hydrazino benzoxazole | CS2, NaOH | 1,2,4-triazole[4,3-b]benzoxazole-1-(2H)thione | ijsr.net |

| N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides | Mild conditions | Disubstituted 1H- and 4H-1,2,4-triazoles | organic-chemistry.org |

| 5-chloro-2,3-diphenyltetrazolium salt, primary amines | Triethylamine | 3-(phenylazo)-1,2,4-triazole derivatives | nih.gov |

| Succinic anhydride, aminoguanidine hydrochloride, amines | Microwave irradiation | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

Nucleophilic Substitution Reactions at the C-5 Position of the Triazole Ring

The carbon atom at the C-5 position of the this compound ring is electron-deficient due to the electronegativity of the adjacent nitrogen atoms and the chlorine substituent. chemicalbook.com This inherent property makes it susceptible to attack by nucleophiles, leading to substitution reactions where the chlorine atom acts as a leaving group.

Displacement of the Chlorine Atom by Various Nucleophiles (e.g., amines, thiols)

The chlorine atom at the C-5 position is a proficient leaving group and can be readily displaced by a variety of nucleophiles. nih.govbeilstein-journals.org This reactivity is a cornerstone of its use as a synthetic intermediate. Studies on analogous heterocyclic systems, such as 5-chloro-tetrazoles, demonstrate that primary and secondary amines effectively displace the chloride to form the corresponding 5-amino derivatives. nih.govbeilstein-journals.org In the presence of a base like sodium bicarbonate, these nucleophilic substitution reactions proceed to yield 5-aminotetrazolium salts. beilstein-journals.org

This principle of nucleophilic substitution extends to other nucleophiles as well. For instance, reactions involving sulfur-based nucleophiles like thiols are anticipated to proceed in a similar manner, yielding 5-thioether derivatives. The general mechanism for these transformations typically follows a bimolecular nucleophilic substitution (SN2) or a nucleophilic aromatic substitution (SNAr) pathway, depending on the specific reaction conditions and the nature of the nucleophile. nih.govyoutube.com The reaction is often facilitated by a base to neutralize the hydrogen chloride formed as a byproduct.

The following table summarizes representative nucleophilic substitution reactions on related chloro-heterocyclic systems.

| Nucleophile | Product Type | Related System | Reference |

| Primary Amines | 5-Amino derivative | 5-Chloro-tetrazole | beilstein-journals.org |

| Secondary Amines | 5-Amino derivative | 5-Chloro-tetrazole | beilstein-journals.org |

| 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline | 4-Chloroquinoline | researchgate.net |

Mechanistic Investigations of Substitution Pathways

The mechanism of nucleophilic substitution on heterocyclic rings like 1,2,4-triazole can be complex. While direct displacement (SN2-type) is possible, reactions on aromatic and heteroaromatic rings often proceed through multi-step pathways, such as the addition-elimination mechanism. youtube.com In this pathway, the nucleophile first adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate, often referred to as a Meisenheimer complex in aromatic systems. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

Intriguingly, research on the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines has proposed a plausible dual-path mechanism. nih.govbeilstein-journals.org In this system, the initial nucleophilic substitution of the chlorine atom by an amine yields a 5-aminotetrazolium salt. nih.gov When a strong, non-nucleophilic base like triethylamine is used, this intermediate is deprotonated, leading to a mesoionic aminide. nih.govbeilstein-journals.org This aminide exists in equilibrium with an open-chain tautomer. nih.gov Subsequent deprotonation and intramolecular ring-closure of the acyclic tautomer, followed by oxidation, ultimately furnishes a 1,2,4-triazole derivative. nih.gov This demonstrates that the initial substitution product can undergo further transformations, leading to ring-restructuring and the formation of new heterocyclic systems, a pathway that could be relevant for this compound under specific conditions.

Reactivity of the Amine Functionality

The primary amine group at the C-3 position of this compound is a key functional group that exhibits typical reactivity for a primary aromatic amine, participating in a variety of classical organic reactions.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amine readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form Schiff bases (imines). nih.govmwjscience.comrdd.edu.iq This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com

The synthesis of Schiff bases from various amino-1,2,4-triazoles has been extensively reported. nih.govchemijournal.comijrrr.com For example, 3-amino-1,2,4-triazoles react with a range of aromatic aldehydes in a solvent like methanol, often under reflux, to afford the desired Schiff bases in excellent yields. nih.gov The reaction progress can be monitored by thin-layer chromatography. nih.gov The formation of the azomethine group (C=N) is a key feature of this reaction. mwjscience.com

The table below presents examples of Schiff bases formed from related amino-1,2,4-triazoles.

| Amine Reactant | Aldehyde Reactant | Product | Reference |

| 5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine | 4-bromo-2-hydroxybenzaldehyde | 4-bromo-2-[(E)-{[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]imino}methyl]phenol | nih.gov |

| 5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine | 2-hydroxy-5-nitrobenzaldehyde | 2-[(E)-{[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]imino}methyl]-4-nitrophenol | nih.gov |

| 4-amino-3-mercapto-5-phenyl-1,2,4-triazole | 4-chlorobenzaldehyde | 4-(4-chlorobenzylideneamino)-3-mercapto-5-phenyl-4H-1,2,4-triazole | chemijournal.com |

| 4-amino-3-mercapto-5-phenyl-1,2,4-triazole | 3-methylbenzaldehyde | 4-(3-methylbenzylideneamino)-3-mercapto-5-phenyl-4H-1,2,4-triazole | chemijournal.com |

Acylation and Sulfonylation of the Primary Amine

The primary amine of this compound can be readily acylated and sulfonylated. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively.

Sulfonylation of related N³-substituted phenyl-1H-1,2,4-triazole-3,5-diamines has been achieved by reacting them with substituted benzenesulfonyl chlorides or naphthalenesulfonyl chlorides in the presence of a base like pyridine. nih.gov The reaction typically proceeds overnight at room temperature. nih.gov This results in the formation of N-sulfonylated triazole derivatives, demonstrating the amine's capacity to act as a nucleophile towards sulfonyl chlorides. nih.gov Similarly, acylation with acid chlorides or anhydrides would lead to the corresponding amides.

Mannich Reaction Derivatization

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons, providing a route to introduce aminoalkyl substituents into a molecule. In the context of 1,2,4-triazoles, particularly those bearing an amino group like this compound, the reaction typically proceeds by condensation of a primary or secondary amine with formaldehyde (B43269) and the triazole. The exocyclic amino group at the 3-position or the N-H protons on the triazole ring can participate in this reaction.

While direct Mannich reactions on this compound are not extensively detailed in readily available literature, studies on structurally similar 1,2,4-triazole derivatives illustrate the feasibility and general mechanism of this transformation. For instance, Schiff bases derived from 4-amino-1,2,4-triazole-3-thiones readily undergo Mannich reactions, where a primary or secondary amine and formaldehyde introduce an aminomethyl group. nih.gov This suggests that the amino group of this compound could first be converted to a Schiff base (imine) by reaction with an aldehyde, which then undergoes aminoalkylation. Alternatively, direct Mannich reaction on the ring nitrogen is also a possibility. nih.gov

These reactions are valuable as the resulting Mannich bases often exhibit enhanced biological activities compared to the parent molecules. frontiersin.org The introduction of an aminoalkyl chain can also increase the solubility and bioavailability of the compound. frontiersin.org

Below is a table of representative Mannich reactions performed on analogous 1,2,4-triazole systems, demonstrating the general conditions and outcomes.

| Triazole Substrate | Amine | Aldehyde | Conditions | Product Type | Reference |

| 4-((4-chlorobenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione | Propylamine | Formaldehyde | Ethanol, Room Temp. | N-((Propylamino)methyl) derivative | researchgate.net |

| 4-((4-chlorobenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione | p-Chloroaniline | Formaldehyde | Ethanol, Room Temp. | N-((p-Chlorophenylamino)methyl) derivative | researchgate.net |

| 4-Amino-5-aryl-1,2,4-triazole-3-thione Schiff Bases | Morpholine | Formaldehyde | Not specified | N-Mannich Bases | nih.gov |

| 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Various Secondary Amines | Formaldehyde | Ethanol, Reflux | S-Mannich Bases |

Electrophilic Aromatic Substitution on the Triazole Ring (e.g., Nitration)

The 1,2,4-triazole ring is classified as a π-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring electron-poor and thus generally resistant to electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation, which typically require electron-rich aromatic substrates. chemicalbook.com

Electrophilic attack on the 1,2,4-triazole nucleus occurs preferentially at the ring nitrogen atoms, which have available lone pairs of electrons. chemicalbook.comresearchgate.net Reactions such as protonation, alkylation, and acylation are common examples of electrophilic substitution on the nitrogen atoms. For instance, 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids. chemicalbook.com

The standard mechanism for nitration involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. researchgate.net In a typical aromatic system, the π-electrons of the ring would attack this ion. researchgate.net However, for this compound, the deactivating nature of the triazole ring itself, compounded by the electron-withdrawing inductive effect of the chlorine atom, makes electrophilic attack on a ring carbon highly unfavorable. While the amino group is a strong activating group, its effect is insufficient to overcome the inherent lack of reactivity of the triazole carbons towards electrophiles. Therefore, under typical nitrating conditions, reaction, if it occurs, would be expected at a ring nitrogen or potentially involve oxidation of the amino group.

Oxidation and Reduction Processes of this compound and its Derivatives

The this compound scaffold contains several sites susceptible to oxidation and reduction reactions. The exocyclic amino group, the chloro substituent, and the triazole ring itself can all participate in redox processes.

Oxidation: The 3-amino group is a key site for oxidative transformations.

Diazotization: A primary reaction of the amino group is diazotization, which involves treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. This process oxidizes the amino group to form a diazonium salt intermediate. These diazonium salts are often unstable but serve as versatile precursors for introducing a wide variety of other functional groups (e.g., -OH, -F, -Br, -CN, -H) via Sandmeyer or related reactions. Diazotization of C-amino-1,2,4-triazoles has been used to prepare C-azido-1,2,4-triazoles by subsequent reaction with an azide (B81097) ion. nih.gov

Direct Oxidation: Stronger oxidizing agents can lead to more extensive transformations. For example, the related compound 3-amino-1,2,4-triazol-5-one (ATO) is highly susceptible to oxidation by manganese dioxide (birnessite), resulting in the complete breakdown of the molecule to urea, CO₂, and N₂ gas. jst.go.jp Electrolytic oxidation has also been shown to alter the electronic state and stability of 3-amino-1,2,4-triazole. ijsr.net

Reduction: The primary site for reduction on this compound is the chloro group.

Reductive Dehalogenation: The chlorine atom can potentially be removed via reductive dehalogenation. This is a common transformation for aryl and heteroaryl chlorides, typically achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or other reducing agents like zinc dust in acetic acid. This would yield 1H-1,2,4-triazol-3-amine. While specific examples for this exact molecule are not prominent, the methodology is a standard procedure in heterocyclic chemistry.

Cycloaddition Reactions Involving the 1,2,4-Triazole Ring

Cycloaddition reactions are powerful methods for forming cyclic structures. The involvement of the 1,2,4-triazole ring in such reactions depends heavily on its chemical state.

The fully aromatic 1H-1,2,4-triazole ring system, as found in this compound, is generally a poor participant in cycloaddition reactions. Its aromatic stability means it is reluctant to engage in reactions that would disrupt this stable electron system.

However, certain derivatives of 1,2,4-triazole can be highly reactive in cycloadditions. A prime example is 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), which is one of the most reactive dienophiles known for the Diels-Alder reaction. nih.gov PTAD is not aromatic in the same way as the parent 1H-triazole; the exocyclic carbonyl groups activate the N=N double bond, making it extremely susceptible to [4+2] cycloaddition with dienes. nih.gov

| Reaction Type | Triazole Reactant | Co-reactant | Product Type | Reference |

| Diels-Alder | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | 1,3,5-Cyclooctatrienes | [8+2]-Cycloadduct | nih.gov |

| [3+2] Cycloaddition | Oxazole derivatives | PTAD | 1,2,4-Triazoline derivatives | nih.gov |

While the title compound itself is not expected to undergo cycloadditions readily, it is important to note that the 1,2,4-triazole ring is frequently synthesized via [3+2] cycloaddition reactions, for example, between nitrile imines and carbodiimides or diazonium salts. researchgate.netjst.go.jp

Structure-Reactivity Relationship Studies of this compound

The chemical behavior of this compound is a direct consequence of its molecular structure, specifically the interplay between the triazole ring and its substituents.

Tautomerism: Like many substituted triazoles, this compound can exist in different tautomeric forms. Theoretical studies on chloro-1,2,4-triazoles suggest that the 1H-tautomer is generally more stable than the 4H-tautomer. The specific position of the tautomeric proton influences which nitrogen atoms are available for reactions like alkylation.

Electronic Properties of the Ring: The 1,2,4-triazole ring is inherently electron-deficient (π-deficient). chemicalbook.com This has two major consequences:

Resistance to Electrophilic Attack on Carbon: As discussed in section 3.3, the ring carbons are not nucleophilic enough to react with most electrophiles. chemicalbook.com

Susceptibility to Nucleophilic Attack on Carbon: The electron-deficient nature of the ring carbons makes them more susceptible to attack by nucleophiles. The carbon atom at position 5 is bonded to two electronegative nitrogen atoms and a chlorine atom, making it a prime site for nucleophilic substitution.

Influence of Substituents:

Chloro Group (-Cl): The chlorine atom at the 5-position has a dual role. Its inductive effect is electron-withdrawing, further deactivating the ring towards electrophilic attack. Crucially, it serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace the chloride ion, providing a major pathway for functionalization at the C5 position.

Amino Group (-NH₂): The amino group at the 3-position is electron-donating by resonance, which somewhat counteracts the electron-withdrawing nature of the ring and the chloro group. More importantly, the amino group itself is a reactive site. It is nucleophilic and can react with electrophiles. As seen in the Mannich reaction and diazotization, this group is key to many derivatization strategies. researchgate.netnih.gov

Reactions at the exocyclic amino group (e.g., diazotization, Schiff base formation followed by Mannich reaction).

Nucleophilic substitution of the chlorine atom at the C5 position.

Electrophilic attack on the ring nitrogen atoms (e.g., alkylation, protonation).

This combination of features makes this compound a versatile building block in synthetic and medicinal chemistry.

Structural Elucidation and Tautomerism in 5 Chloro 1h 1,2,4 Triazol 3 Amine

Analysis of Tautomeric Forms of 5-chloro-1,2,4-triazol-3-amine

The presence of amino and chloro substituents on the 1,2,4-triazole (B32235) ring system of 5-chloro-1H-1,2,4-triazol-3-amine allows for the existence of several potential tautomers. Prototropic tautomerism, the migration of a proton between heteroatoms, is a key characteristic of azole chemistry. nsf.gov

Equilibrium Between 1H- and 4H-Tautomers

Stability Order of Different Chloro-1,2,4-Triazole Tautomers

Theoretical and physical studies on chloro-1,2,4-triazoles provide a general stability order for the different tautomeric and isomeric forms. ijsr.netresearchgate.net For monosubstituted chloro-1,2,4-triazoles, the observed order of stability is:

3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole ijsr.netresearchgate.net

Table 1: General Stability Order of Chloro-1,2,4-Triazole Tautomers

| Tautomer/Isomer | Relative Stability |

|---|---|

| 3-chloro-1H-1,2,4-triazole | Most Stable |

| 5-chloro-1H-1,2,4-triazole | Intermediate |

| 3-chloro-4H-1,2,4-triazole | Least Stable |

This table reflects the general stability trend for chloro-1,2,4-triazoles based on physical and theoretical studies. ijsr.netresearchgate.net

Prototropic Tautomerism Investigations

The investigation of prototropic tautomerism in azoles is commonly carried out using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govrsc.orgresearchgate.net NMR studies, including 1H and 13C NMR, are powerful tools for analyzing tautomeric equilibria in solution. researchgate.net For substituted 3-amino-1,2,4-triazoles, NMR spectroscopy has been used to identify the predominant tautomeric forms in solution. nih.gov In many cases, the 1H-tautomer is found to be the major species. nih.gov The chemical shifts of the ring protons and carbons can provide insight into the electronic environment of the nucleus, which is directly affected by the position of the tautomeric proton. researchgate.net

Crystallographic Studies of this compound and its Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive evidence of the tautomeric form present in the solid state and offer detailed insights into the three-dimensional structure and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an essential method for the unambiguous determination of molecular structures, including the specific tautomeric form present in a crystalline solid. nih.goviucr.org For substituted 1,2,4-triazoles, X-ray diffraction studies have been instrumental in confirming the location of the tautomeric proton. nih.govresearchgate.net In studies of related 3-amino-1,2,4-triazole derivatives, X-ray crystallography has often revealed that the compounds exist as the 1H-tautomer in the solid state. nih.goviucr.org For instance, in the crystal structure of 5-amino-1-(2-chloronicotinoyl)-3-trifluoromethyl-1H-1,2,4-triazole, the proton is located on the N1 atom of the triazole ring. iucr.org While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, the findings for analogous compounds suggest that the 1H-tautomer is the likely form in the crystalline state.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.combohrium.comscirp.orgdntb.gov.ua This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules, such as hydrogen bonds and van der Waals forces. bohrium.comscirp.org The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular interactions. bohrium.com For various triazole derivatives, Hirshfeld surface analysis has been employed to understand the nature of the non-covalent interactions that stabilize the crystal packing. bohrium.combohrium.com These studies provide a quantitative picture of how different substituents influence the intermolecular forces. bohrium.com Although a specific Hirshfeld surface analysis for this compound is not available in the search results, this technique would be highly valuable for elucidating the role of the chloro and amino groups in directing the supramolecular assembly of the crystal structure.

Vibrational Spectroscopy for Tautomer Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules, including the nuanced study of tautomeric equilibria. In the context of this compound, these methods can probe the molecule's vibrational modes, which are sensitive to the specific arrangement of atoms and bonds. This sensitivity allows for the differentiation between potential tautomers, as each form possesses a unique vibrational signature.

The tautomerism in substituted 1,2,4-triazoles is a well-documented phenomenon, with the position of the labile proton leading to different structural isomers. For this compound, the primary tautomeric forms of interest would be the 1H, 2H, and 4H tautomers, alongside the potential for amino-imino tautomerism. Each of these structures will exhibit characteristic vibrational frequencies for its functional groups and the triazole ring system.

Detailed experimental and computational studies on the vibrational spectra of this compound are limited in publicly accessible literature. However, the characterization of related 1,2,4-triazole derivatives provides a framework for understanding the expected spectral features.

Key Vibrational Modes for Tautomer Identification:

The analysis of tautomers in 1,2,4-triazole systems by vibrational spectroscopy typically focuses on several key regions of the spectrum:

N-H Stretching Vibrations: The position and number of bands in the 3500-3100 cm⁻¹ region are indicative of the N-H groups. In the solid state, these bands are often broad due to hydrogen bonding. The amino group (-NH₂) of the amino tautomer is expected to show symmetric and asymmetric stretching modes. researchgate.net The ring N-H stretching of a specific tautomer (e.g., 1H or 4H) would also appear in this region. The imino tautomer would lack the amino -NH₂ stretches, presenting a distinct spectral feature.

C=N and N=N Stretching Vibrations: The stretching vibrations of the triazole ring, specifically the C=N and N=N double bonds, are found in the 1650-1400 cm⁻¹ region. ijsr.net The precise frequencies of these bands are sensitive to the substitution pattern and the tautomeric form, as the electron distribution within the ring changes with the proton's location. For instance, the presence of two distinct C=N bands has been used to identify the presence of multiple tautomeric species in other chloro-1,2,4-triazoles. ufv.br

Ring Vibrations and Bending Modes: The fingerprint region of the spectrum (below 1400 cm⁻¹) contains a wealth of information from various ring stretching and bending vibrations. While complex, computational analysis can help in assigning these bands to specific modes of particular tautomers.

Research Findings from Related Compounds:

Studies on similar molecules, such as 3-amino-1,2,4-triazole and other substituted triazoles, have demonstrated the utility of vibrational spectroscopy. For 3-amino-1,2,4-triazole, FTIR and Raman spectroscopy, combined with computational methods, have been used to investigate its tautomeric forms in different environments. nih.govresearchgate.net In many 1,2,4-triazole derivatives, the thione/thiol tautomerism has been extensively studied, where the C=S and S-H stretching bands are clear markers. dergipark.org.trresearchgate.net For halogen-substituted triazoles, the C-Cl stretching and bending vibrations would also provide characteristic bands, typically at lower frequencies.

Hypothetical Data Table for Tautomer Characterization:

The following table is a hypothetical representation of how vibrational data could be presented to distinguish between the tautomers of this compound, based on known frequency ranges for related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | 1H-amino Tautomer | 2H-amino Tautomer | 4H-amino Tautomer | imino Tautomer |

| Asymmetric NH₂ Stretch | 3450 - 3350 | Present | Present | Present | Absent |

| Symmetric NH₂ Stretch | 3350 - 3250 | Present | Present | Present | Absent |

| Ring N-H Stretch | 3200 - 3100 | Present | Absent | Present | Present |

| C=N / N=N Ring Stretch | 1650 - 1500 | Characteristic Pattern | Different Pattern | Different Pattern | Different Pattern |

| NH₂ Bending | 1640 - 1580 | Present | Present | Present | Absent |

| Ring Breathing Modes | 1300 - 1000 | Characteristic Frequencies | Different Frequencies | Different Frequencies | Different Frequencies |

| C-Cl Stretch | 850 - 650 | Present | Present | Present | Present |

This table illustrates how the presence, absence, or shift in frequency of key vibrational bands could be used to identify the predominant tautomeric form or the existence of a tautomeric mixture.

Computational and Theoretical Chemistry of 5 Chloro 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations for Structural Optimization

The foundation of understanding a molecule's properties lies in determining its most stable three-dimensional structure. Quantum chemical calculations are indispensable tools for achieving this, providing optimized geometries by solving the Schrödinger equation in an approximate manner. For a molecule like 5-chloro-1H-1,2,4-triazol-3-amine, which can exist in different tautomeric forms, these calculations are crucial for identifying the most stable isomer. The stability of substituted 1,2,4-triazoles is a subject of theoretical investigation, with studies indicating that the relative energies of tautomers can be influenced by the nature and position of substituents. mdpi.comsemanticscholar.org For the parent 1,2,4-triazole (B32235), the 1H-tautomer is generally found to be more stable than the 4H-tautomer. mdpi.com

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF is a crucial starting point, it does not fully account for electron correlation, which is the interaction between individual electrons.

To improve upon the HF method, post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory are employed. MP theory treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset (MP2) is a widely used method that offers a significant improvement in accuracy over HF for calculating molecular geometries and energies. nih.gov For complex systems, higher-order MP calculations (MP3, MP4) can provide even greater accuracy, though at a higher computational cost. nih.gov Theoretical studies on related molecules like 3-amino-5-nitro-1,2,4-triazole have utilized MP2 calculations to investigate structure and tautomerism, demonstrating the utility of this method for obtaining reliable geometric parameters. nih.gov

| Parameter | Bond/Angle | Calculated Value (MP2/B3LYP) | Reference |

|---|---|---|---|

| Bond Length (Å) | N1-N2 | 1.38 Å (Approx.) | researchgate.net |

| Bond Length (Å) | N2-C3 | 1.32 Å (Approx.) | researchgate.net |

| Bond Length (Å) | C3-N4 | 1.36 Å (Approx.) | researchgate.net |

| Bond Length (Å) | C3-N(amino) | 1.35 Å (Approx.) | researchgate.net |

| Bond Angle (°) | N1-N2-C3 | 113° (Approx.) | researchgate.net |

| Bond Angle (°) | N2-C3-N4 | 104° (Approx.) | researchgate.net |

Note: The data presented are approximate values for the analogue 3-amino-1,2,4-triazole to illustrate the output of these calculations, as specific data for this compound was not found in the cited sources.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. Various functionals, such as the widely used B3LYP, are available to approximate the exchange-correlation energy, which is the most challenging component to calculate accurately.

DFT methods are extensively used for the geometric optimization of heterocyclic compounds, including triazole derivatives. These calculations provide insights into bond lengths, bond angles, and dihedral angles of the molecule in its ground state. semanticscholar.org For substituted triazoles, DFT is instrumental in comparing the relative stabilities of different tautomers and conformers, which is essential for understanding their chemical behavior.

Electronic Structure Analysis

Beyond determining the molecular geometry, computational methods provide a detailed picture of the electronic structure, which governs the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For triazole derivatives, the distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Typically, in such systems, these frontier orbitals are concentrated on the triazole ring and adjacent substituents.

| Compound (Analogue) | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-amino-1,2,4-triazole | B3LYP/6-311++G(d,p) | -8.834 | -3.936 | 4.898 | |

| A mercapto-amino-1,2,4-triazole derivative | B3LYP/6-311+G(d,p) | -6.34 | -0.61 | 5.73 |

Note: The data presented are for analogue compounds to illustrate typical values, as specific data for this compound was not found in the cited sources.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The different colors on an MEP map indicate the charge distribution: red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas indicate neutral potential.

In heterocyclic compounds like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the chlorine atom, due to their high electronegativity. The amino group's hydrogen atoms would typically exhibit positive potential. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conceptual DFT (CDFT) for Reactivity Descriptors

Conceptual DFT, also known as chemical reactivity theory, provides a framework for defining and calculating various chemical concepts from the principles of density functional theory. These "reactivity descriptors" quantify the global and local reactivity of a molecule.

Global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These descriptors are powerful for comparing the reactivity of different molecules within a series and for developing quantitative structure-activity relationships (QSAR).

| Descriptor | Formula | Typical Value (eV) | Reference |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | ~3.0 - 4.0 | |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | ~2.5 - 3.0 | |

| Chemical Softness (S) | 1/(2η) | ~0.15 - 0.20 | |

| Electrophilicity Index (ω) | μ2/(2η) where μ ≈ -(EHOMO+ELUMO)/2 | ~1.5 - 2.5 |

Note: The data presented are approximate values for analogue compounds to illustrate the output of these calculations, as specific data for this compound was not found in the cited sources.

Atomic Charge Distributions (e.g., Mulliken Charges)

Mulliken population analysis is a method to estimate partial atomic charges, offering a view of the electron distribution within a molecule. For triazole derivatives, the distribution of charges is influenced by the positions of nitrogen atoms and substituents. In a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, the nitrogen atoms in the triazole ring exhibit negative charges, with values of -0.279 and -0.281, while the bridging nitrogen has a charge of -0.243. mdpi.com The nitrogen in the amino group is significantly more negative at -0.406, especially when involved in hydrogen bonding. mdpi.com The carbon atoms' charges vary based on their location within the ring system. mdpi.com This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative Mulliken Atomic Charges for a Triazole Derivative

| Atom | Charge (e) |

| N1 (triazole) | -0.279 |

| N2 (triazole) | -0.281 |

| N3 (bridge) | -0.243 |

| N4 (amino) | -0.406 |

| C (ring) | Varies |

| H (amino) | +0.152 to +0.166 |

| Data is for 1,2,4-triazolo[4,3-a]pyridin-3-amine and serves as an example of charge distribution in a related system. mdpi.com |

Vibrational Frequency Analysis and Spectroscopy Simulation

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra.

Theoretical Infrared (IR) and Raman Spectra

Computational methods, such as DFT with basis sets like B3LYP/6-311G(2d,2p), are used to calculate the vibrational frequencies of molecules. mdpi.com These calculated frequencies are often scaled to correct for anharmonicity and computational approximations. bohrium.com For triazole derivatives, characteristic vibrational modes can be identified. For instance, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FTIR and FT-Raman spectra have been analyzed using this approach. mdpi.com The C=N stretching vibrations in triazole compounds typically appear in the range of 1600-1700 cm⁻¹. ufv.br The N-H stretching vibrations of the amino group are also prominent features in the IR spectrum. ufv.br

For this compound, theoretical calculations would predict the vibrational frequencies associated with the triazole ring, the C-Cl bond, and the amino group. The C-Cl stretching vibration is expected to appear in the lower frequency region of the IR spectrum. The amino group would show characteristic symmetric and asymmetric stretching and bending vibrations.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is employed to assign the calculated vibrational frequencies to specific internal coordinates (bond stretching, angle bending, etc.). bohrium.com This provides a detailed understanding of the nature of each vibrational mode. For example, in 3-amino-1,2,4-triazole, PED analysis helped in assigning the calculated vibrational modes. dergipark.org.tr This method allows for a definitive assignment of complex vibrational spectra where modes are often coupled. For this compound, PED analysis would be essential to differentiate between the various ring vibrations and the vibrations involving the chloro and amino substituents.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For molecules with rotatable bonds, multiple conformers can exist. Theoretical calculations can map the potential energy surface (PES) as a function of specific dihedral angles to identify the most stable conformers.

For some triazole derivatives, different tautomeric and conformational forms have been studied. researchgate.net For instance, in 5-(1H-tetrazol-1-yl)-1,2,4-triazole, several stable conformers were identified on the potential energy surface. researchgate.net In the case of this compound, conformational analysis would focus on the rotation of the amino group and the potential for different tautomeric forms of the triazole ring. The presence of the chlorine atom could influence the conformational preferences due to steric and electronic effects.

Aromaticity Assessment and π-Stacking Interactions

The aromaticity of the triazole ring is a key feature influencing its stability and reactivity. While not as aromatic as benzene, the 1,2,4-triazole ring possesses a degree of aromatic character due to the delocalization of π-electrons. Computational methods can quantify this aromaticity through various indices.

π-stacking interactions are non-covalent interactions between aromatic rings that are important in crystal packing and biological systems. In the crystal structure of a related triazolopyridine derivative, dimers are formed and arranged in stacks, with π-π interactions between the rings. mdpi.com The distance between the ring centroids is a key parameter in determining the strength of these interactions. mdpi.com For this compound, the potential for π-stacking would be influenced by the electron-withdrawing nature of the chlorine atom, which can affect the electron density of the triazole ring.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation and for assigning experimental NMR spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.netuzhnu.edu.ua By comparing calculated and experimental chemical shifts, the correct structure among several possibilities can often be determined. uzhnu.edu.ua

For various triazole derivatives, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and compared with experimental data, often showing good agreement. ufv.brisres.org In the case of this compound, theoretical predictions of the ¹H and ¹³C NMR spectra would be highly informative. The chemical shifts of the ring protons and carbons would be influenced by the electronegativity of the chlorine atom and the electron-donating nature of the amino group. The proton of the N-H in the triazole ring and the protons of the amino group would also have characteristic predicted chemical shifts.

Coordination Chemistry and Material Science Applications of 5 Chloro 1h 1,2,4 Triazol 3 Amine Derivatives

5-chloro-1H-1,2,4-triazol-3-amine as a Ligand in Metal Complexes

Derivatives of this compound are effective ligands for a variety of metal ions. The presence of the triazole ring and an amino group provides multiple coordination sites, allowing for the formation of diverse and stable metal complexes.

Ligand Coordination Modes via Nitrogen Atoms (e.g., Amine and Triazole Nitrogens)

The 1,2,4-triazole (B32235) ring system contains three nitrogen atoms, and along with the exocyclic amino group, these provide several potential coordination sites. The specific coordination mode depends on factors such as the metal ion, reaction conditions, and the presence of other ligands. Derivatives of 3-amino-1,2,4-triazole can coordinate to metal ions in different ways, utilizing the donor sites of the ligand. The triazole ring itself can act as a bridge between two metal centers, with the N1 and N2 atoms coordinating to different metal ions. This bridging capability is a key feature in the formation of polynuclear complexes and coordination polymers.

The amino group can also participate in coordination, although in some cases it may remain uncoordinated. For instance, in certain silver(I) complexes with 4-amino-4H-1,2,4-triazole, the amino group does not participate in the coordination environment. The versatility in coordination allows for the formation of complexes with varying geometries and dimensionalities, from discrete mononuclear units to extended polymeric structures.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The reaction often involves heating under reflux to facilitate the complex formation. For example, Schiff base derivatives of 3-amino-1,2,4-triazole have been used to prepare cobalt(II), copper(II), nickel(II), and zinc(II) complexes. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.

Common Characterization Techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H and C=N bonds upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the ligand and its complexes in solution.

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the complexes.

UV-Visible Spectroscopy: Investigates the electronic transitions within the complex and provides insights into the coordination geometry of the metal ion.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

These characterization methods have been used to establish the structures of various metal complexes. For instance, studies on metal(II) complexes with Schiff bases derived from 3-amino-1,2,4-triazole have shown that they often exhibit octahedral or distorted octahedral geometries.

Stability Constants of Coordination Compounds

The stability of metal complexes is a crucial factor in their potential applications. The stability constants of coordination compounds involving triazole ligands can be determined using various techniques, such as potentiometric titration. Research has been conducted to determine the stability constants of complexes formed between triazole-based ligands and various heavy metal cations like Cu²⁺, Co²⁺, Cd²⁺, Ni²⁺, and Pb²⁺. The stability of these complexes is influenced by the nature of the metal ion and the specific donor atoms of the ligand involved in coordination.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound derivatives to act as bridging ligands makes them excellent candidates for the construction of coordination polymers and MOFs. These materials are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis.

Design Principles for Functionalized MOFs

The design of functionalized MOFs involves the careful selection of metal ions and organic linkers to create structures with desired properties. The use of biomolecules, such as amino acids derivatized with 1,2,4-triazoles, as building blocks has been explored to create functional C

Catalytic Applications of this compound Metal Complexes (e.g., Oxidation Reactions)

Metal complexes derived from 1,2,4-triazoles, including those related to this compound, have emerged as versatile catalysts in a variety of organic transformations. The nitrogen-rich triazole ring provides multiple coordination sites for metal ions, leading to the formation of stable and catalytically active complexes. These complexes have shown significant promise, particularly in oxidation and cross-coupling reactions.

Research into mesoionic carbene (MIC) transition metal complexes, which can be derived from triazoles, highlights their effectiveness as precatalysts for transformations like water oxidation (WO) reactions. acs.org Similarly, rhodium (Rh) and iridium (Ir) complexes with 1,2,3-triazole-based ligands have been successfully employed as catalysts for the oxidation of alcohols. researchgate.net These studies demonstrate that the catalytic efficiency can be influenced by the specific metal center and the coordination mode of the triazole ligand. For instance, in some systems, complexes where the N(2) nitrogen of the triazole ring coordinates to the metal have shown better activity than those involving N(3) coordination. researchgate.net

A notable application is in the Mizoroki-Heck C-C cross-coupling reaction, a cornerstone of modern organic synthesis. A magnetically recoverable palladium(0) catalyst, utilizing a triazole-Schiff-base ligand derived from 3-amino-1,2,4-triazole, has been developed. rsc.org This heterogeneous catalyst demonstrated excellent activity in coupling various aryl halides with butyl acrylate, showcasing high efficiency and stability over multiple cycles with minimal metal leaching. rsc.org The catalyst's design, which involves immobilizing the palladium complex on magnetite nanoparticles, allows for easy separation and recycling, aligning with the principles of green chemistry. rsc.org

The table below summarizes the catalytic performance of a related triazole-based palladium catalyst in the Mizoroki-Heck reaction.

Table 1: Catalytic Activity of a Magnetically Recoverable Palladium(0) Triazole-Schiff-Base Complex in the Mizoroki-Heck Reaction

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Butyl cinnamate | 98 |

| Bromobenzene | Butyl cinnamate | 95 |

| Chlorobenzene | Butyl cinnamate | 45 |

| 4-Iodotoluene | Butyl 4-methylcinnamate | 97 |

| 4-Bromoacetophenone | Butyl 4-acetylcinnamate | 96 |

Data sourced from a study on a catalyst derived from 3-amino-1,2,4-triazole. rsc.org

Exploration in Advanced Materials Science

The unique chemical structure of this compound and its derivatives makes them attractive building blocks for advanced materials. Their ability to form stable coordination complexes and participate in various chemical modifications allows for the development of materials with tailored properties.

Derivatives of 1,2,4-triazole are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. bohrium.com The inhibitory action stems from the adsorption of the triazole molecules onto the metal surface, forming a protective layer that blocks the active sites for corrosion. bohrium.comroyalsocietypublishing.org This adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions, with the lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring playing a crucial role. bohrium.comroyalsocietypublishing.org

Studies on various triazole derivatives have consistently shown high inhibition efficiencies. For example, 5-hexylsulfanyl-1,2,4-triazole (HST) achieved an inhibition efficiency of up to 97% for carbon steel in 1.0 M HCl. bohrium.com Similarly, a 5-chloroisatin (B99725) derivative provided up to 91% inhibition for mild steel in 1M H₃PO₄. researchgate.net The effectiveness of these inhibitors is often concentration-dependent, with efficiency increasing as the inhibitor concentration rises to an optimal level. bohrium.comroyalsocietypublishing.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), typically classify these compounds as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. bohrium.comacs.org

The table below presents data on the corrosion inhibition efficiency of several triazole-related compounds on steel in acidic media.

Table 2: Corrosion Inhibition Efficiency of Various Triazole Derivatives

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| 5-hexylsulfanyl-1,2,4-triazole | Carbon Steel | 1.0 M HCl | 97 |

| Theophylline-triazole derivatives | API 5L X52 Steel | 1 M HCl | ~90 |

| 5-Chlorobenzotriazole | Copper | Acid Rain (pH 2.42) | 91.2 |

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | Mild Steel | 1 M H₃PO₄ | 91 |

Data compiled from multiple studies. bohrium.comroyalsocietypublishing.orgresearchgate.netacs.org

The coordination chemistry of triazoles is a key factor in their application in materials for conducting and optical technologies. Metal complexes of triazole derivatives have been investigated for their electronic and luminescent properties. acs.org For instance, the formation of an iron(III) complex with a mesoionic carbene ligand derived from a 1,2,3-triazole resulted in a material that is luminescent at room temperature, a property with potential applications in optical devices and sensors. acs.org

Furthermore, polymers incorporating triazole moieties have been synthesized to create materials with enhanced conductivity and thermal stability. A study involving 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride as a building block for novel polymers yielded materials with promising applications in electronic components. The ability of the triazole ring to facilitate electron transport and its inherent thermal stability contribute to the performance of these advanced polymers.

While the application of this compound derivatives specifically in synthetic dyes is not widely reported in the reviewed literature, the broader family of 1,2,4-triazoles has been utilized in the synthesis of surface-active agents, or surfactants. researchgate.net A study demonstrated that by introducing a long hydrocarbon chain (heptadecane) to a 1,2,4-triazole core, new compounds with significant surface activity could be synthesized. researchgate.net These derivatives showed the ability to lower the surface tension of water, a defining characteristic of surfactants. Such properties are valuable in a wide range of industrial applications, including detergents, emulsifiers, and wetting agents. The presence of both hydrophilic (the triazole ring) and hydrophobic (the long alkyl chain) parts within the same molecule imparts this amphiphilic character.

Advanced Derivatization and Functionalization of 5 Chloro 1h 1,2,4 Triazol 3 Amine

Introduction of Complex Substituents onto the Triazole Core

The inherent reactivity of the chloro and amino groups on the 5-chloro-1H-1,2,4-triazol-3-amine ring provides a fertile ground for the introduction of a diverse range of substituents, particularly aryl and heteroaryl moieties. This is primarily achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling offers a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the chlorine atom at the 5-position can be readily displaced by a variety of aryl or heteroaryl groups from their corresponding boronic acids. nih.gov This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. While specific studies on this compound are not extensively documented, the principles of Suzuki-Miyaura coupling on other chloro-substituted azoles are well-established and are expected to be applicable.

Conversely, the Buchwald-Hartwig amination provides an efficient route for the formation of carbon-nitrogen bonds, enabling the N-arylation of the amino group at the 3-position. rsc.orgwikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. The use of bulky electron-rich phosphine (B1218219) ligands is often essential for the success of these transformations, as they facilitate the reductive elimination step and prevent catalyst deactivation. rsc.org The selective N-arylation of the exocyclic amino group over the triazole ring nitrogens can be achieved by careful control of the reaction conditions and the choice of catalyst system. rsc.org

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for the Derivatization of this compound (Illustrative Examples)

| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄, Base | 5-Aryl-1H-1,2,4-triazol-3-amine |

| Buchwald-Hartwig | This compound, Aryl halide | Pd₂(dba)₃, Xantphos, Base | N-Aryl-5-chloro-1H-1,2,4-triazol-3-amine |

Note: The conditions and specific outcomes are based on general principles of these reactions applied to similar substrates.

Formation of Fused Heterocyclic Systems Containing the 1,2,4-Triazole (B32235) Moiety

The bifunctional nature of this compound, with its nucleophilic amino group and adjacent ring nitrogens, makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. These reactions, often involving cyclocondensation with bifunctional electrophiles, lead to the formation of novel scaffolds with potential applications in various fields of chemistry.

One of the most common strategies involves the reaction of the aminotriazole with 1,3-dicarbonyl compounds or their equivalents to construct rsc.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidines. nih.govresearchgate.netresearchgate.net The reaction typically proceeds through an initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by an intramolecular cyclization involving one of the triazole ring nitrogens. This three-component reaction can provide rapid access to a library of substituted triazolopyrimidines. nih.gov

Another important class of fused systems, the rsc.orgnih.govmdpi.comtriazolo[4,3-b] rsc.orgnih.govmdpi.comtriazines, can be synthesized from this compound. While specific examples starting from this exact compound are scarce, the general methodology involves the reaction of a 3-amino-1,2,4-triazole with α-haloketones or similar reagents. The reaction sequence involves an initial N-alkylation followed by an intramolecular cyclization.

Furthermore, the reaction of aminotriazoles with various reagents can lead to other fused systems like triazolo[3,4-b] nih.govmdpi.comnih.govthiadiazines and triazolo[3,4-b] nih.govmdpi.comnih.govthiadiazoles, although these often start from 3-mercapto-1,2,4-triazole derivatives. nih.gov

Table 2: Synthesis of Fused Heterocyclic Systems from this compound (Illustrative Pathways)

| Reagent | Fused System | Reaction Type |

| 1,3-Diketone | rsc.orgnih.govmdpi.comTriazolo[1,5-a]pyrimidine | Cyclocondensation |

| α-Halo Ketone | rsc.orgnih.govmdpi.comTriazolo[4,3-b] rsc.orgnih.govmdpi.comtriazine | N-Alkylation/Cyclization |

| Isothiocyanate | rsc.orgnih.govmdpi.comTriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole | Cyclocondensation |

Note: These are generalized pathways and the specific starting material may require modification for successful synthesis.

Strategies for Selective Functionalization of this compound

The presence of multiple reactive sites in this compound—the chlorine atom, the exocyclic amino group, and the three ring nitrogen atoms—presents both a challenge and an opportunity for selective functionalization. The regioselectivity of these reactions is highly dependent on the nature of the electrophile and the reaction conditions employed. uzhnu.edu.ua

Selective N-Functionalization:

The exocyclic amino group is generally more nucleophilic than the ring nitrogens, allowing for selective N-acylation and N-alkylation under controlled conditions. nih.govresearchgate.net For instance, acetylation can be directed to the amino group using specific reagents and conditions. nih.gov Similarly, N-alkylation can be achieved, although the potential for reaction at the ring nitrogens exists, leading to a mixture of isomers. researchgate.net The choice of base and solvent can play a crucial role in directing the regioselectivity of these reactions. uzhnu.edu.ua

The Buchwald-Hartwig amination, as mentioned earlier, provides a powerful method for the selective N-arylation of the exocyclic amino group. The steric bulk of the catalyst-ligand complex often favors reaction at the less hindered amino group over the ring nitrogens. rsc.org

Selective C-Functionalization:

The chlorine atom at the C-5 position is the primary site for carbon-carbon bond formation through cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity of the C-Cl bond towards oxidative addition to a palladium(0) catalyst allows for its selective functionalization in the presence of the amino group. This provides a straightforward route to 5-aryl-1H-1,2,4-triazol-3-amines.

Orthogonal Functionalization:

The differential reactivity of the chloro and amino groups allows for a sequential or orthogonal functionalization strategy. For instance, one could first perform a Suzuki-Miyaura coupling to introduce a substituent at the 5-position, followed by a subsequent functionalization of the amino group, or vice versa. This stepwise approach enables the synthesis of highly complex and diversely substituted 1,2,4-triazole derivatives.

Future Research Directions for 5 Chloro 1h 1,2,4 Triazol 3 Amine

Exploration of Novel Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 5-chloro-1H-1,2,4-triazol-3-amine and its derivatives, future research will likely prioritize the exploration of green synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has already demonstrated its potential in rapidly producing various heterocyclic compounds in high yields, often without the need for hazardous solvents. acs.orgrsc.org This eco-friendly approach can lead to enhanced chemical selectivity and a reduction in side products. acs.org

Future investigations could focus on:

Catalyst-free conditions: Developing synthetic protocols that eliminate the need for metal catalysts, which can be toxic and difficult to remove from the final product. isres.org

Solvent-free reactions: Conducting reactions in the absence of solvents or using green solvents like water or ionic liquids to minimize environmental impact. researchgate.net

One-pot syntheses: Designing multi-component reactions where several steps are carried out in a single reaction vessel, reducing waste and improving efficiency. isres.orgbeilstein-journals.org

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving this compound, detailed mechanistic studies can provide valuable insights into the formation of various products and intermediates. researchgate.net

Future research in this area should include:

Spectroscopic analysis: Utilizing techniques like NMR and mass spectrometry to identify and characterize reaction intermediates and products, shedding light on the reaction pathway. mdpi.com

Tautomerism studies: Investigating the annular prototropic tautomerism in 1,2,4-triazoles using NMR spectroscopy and X-ray crystallography to understand the equilibrium between different tautomeric forms. rsc.orgnih.gov

Reaction kinetics: Studying the rates of reactions to determine the factors that influence reaction speed and efficiency.

Development of Advanced Computational Models for Prediction of Reactivity and Properties

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, guiding experimental work and accelerating the discovery of new compounds. For this compound, the development of advanced computational models can provide a deeper understanding of its chemical behavior.

Key areas for future computational research include:

Conceptual Density Functional Theory (CDFT): Applying CDFT to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, which can help in understanding the compound's chemical reactivity. mdpi.com

Molecular Docking Studies: Using molecular docking to predict the binding interactions of this compound derivatives with biological targets, such as enzymes, which is crucial for drug design. mdpi.comnih.gov